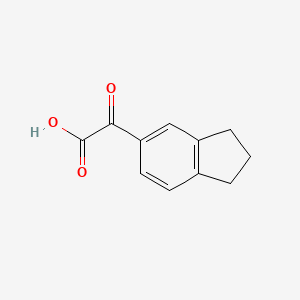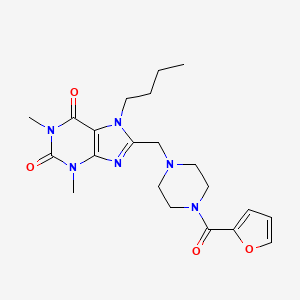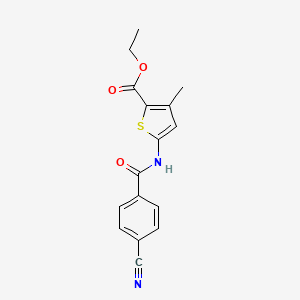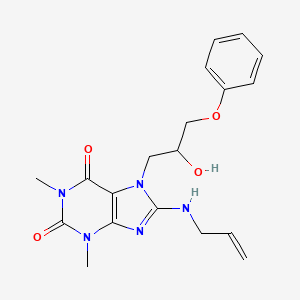
8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is a synthetic compound notable for its intriguing chemical structure and varied applications in scientific research. This compound combines the characteristics of both purine and phenoxypropyl groups, providing it with unique properties that have attracted attention in fields like chemistry, biology, and medicine.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione typically involves multiple steps:
Formation of the purine core: : This often starts with the methylation of the purine nucleus, followed by functionalization at the 7th and 8th positions.
Attachment of the allylamino group: : This might involve nucleophilic substitution reactions where an allylamine reacts with the purine core.
Introduction of the 2-hydroxy-3-phenoxypropyl group: : This step is generally achieved through condensation reactions involving the appropriate phenoxypropyl derivative.
Purification and crystallization: : After synthesis, the compound is often purified using methods like recrystallization or chromatography to ensure high purity.
Industrial Production Methods: Industrial production of this compound requires scaling up the laboratory methods, often involving continuous flow reactors to enhance efficiency and yield. Reaction conditions are optimized for temperature, pressure, and the concentration of reactants to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions: 8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione undergoes a variety of chemical reactions:
Oxidation: : It can be oxidized under mild conditions to form corresponding quinone or oxo derivatives.
Reduction: : It can be reduced to yield hydroxy or amino derivatives with altered biological activities.
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at positions where functional groups are attached.
Common Reagents and Conditions:
Oxidation: : Reagents like hydrogen peroxide or potassium permanganate.
Reduction: : Catalytic hydrogenation or the use of mild reducing agents like sodium borohydride.
Substitution: : Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products:
From Oxidation: : Quinone or oxo derivatives.
From Reduction: : Hydroxy or amino derivatives.
From Substitution: : Alkylated or acylated purine derivatives.
Aplicaciones Científicas De Investigación
8-(allylamino)-7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione is used extensively in:
Chemistry: : As a reagent or intermediate in organic synthesis.
Biology: : Studying enzyme interactions and inhibition mechanisms.
Medicine: : Potential therapeutic applications due to its structural similarity to bioactive purines.
Industry: : Manufacturing of pharmaceuticals and chemical research.
Mecanismo De Acción
Comparison with Other Compounds:
8-(cyclohexylamino)-1,3-dimethyl-7-(2-hydroxy-3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione: : Similar in structure but differs in the substituent at the 8th position, impacting its biological activity and receptor interactions.
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione: : Substitution with a methylthio group affects its chemical reactivity and mechanisms of action.
Comparación Con Compuestos Similares
8-(cyclohexylamino)-1,3-dimethyl-7-(2-hydroxy-3-phenoxypropyl)-1H-purine-2,6(3H,7H)-dione.
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(methylthio)-1H-purine-2,6(3H,7H)-dione.
1,3-dimethyl-7-(2-hydroxy-3-phenoxypropyl)-8-(phenylamino)-1H-purine-2,6(3H,7H)-dione.
In essence, this unique compound stands out due to its blend of functional groups and potential for diverse applications in science and industry.
Propiedades
IUPAC Name |
7-(2-hydroxy-3-phenoxypropyl)-1,3-dimethyl-8-(prop-2-enylamino)purine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O4/c1-4-10-20-18-21-16-15(17(26)23(3)19(27)22(16)2)24(18)11-13(25)12-28-14-8-6-5-7-9-14/h4-9,13,25H,1,10-12H2,2-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUVYUIOWHDYPHP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NCC=C)CC(COC3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
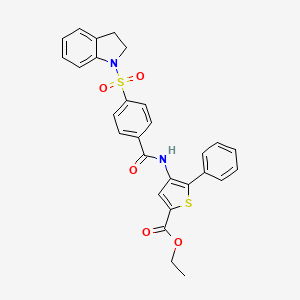
![2-({3-benzyl-4-oxo-6-phenyl-3H,4H,5H-pyrrolo[3,2-d]pyrimidin-2-yl}sulfanyl)-N-(5-chloro-2-methylphenyl)acetamide](/img/structure/B2561009.png)
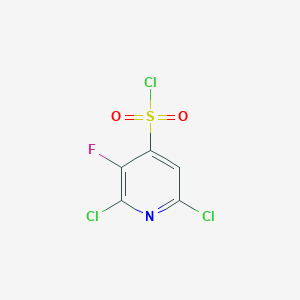
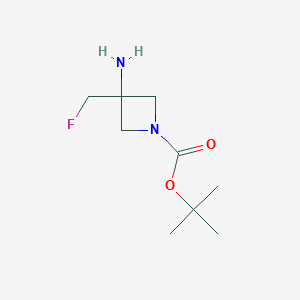
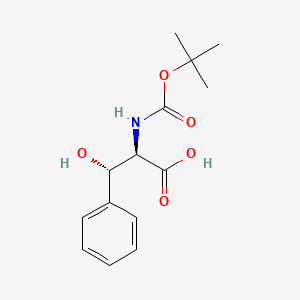
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-4-methyl-2-(3-(m-tolyl)ureido)thiazole-5-carboxamide](/img/structure/B2561013.png)
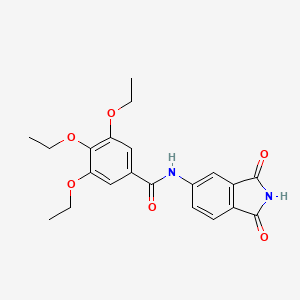
![(3aS,6aS)-hexahydro-2H-furo[2,3-c]pyrrol-6-one](/img/structure/B2561017.png)
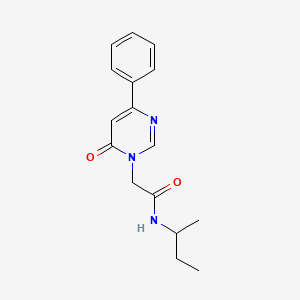

![(E)-1-morpholino-3-(3-{[4-(trifluoromethyl)benzyl]oxy}phenyl)-2-propen-1-one](/img/structure/B2561025.png)
